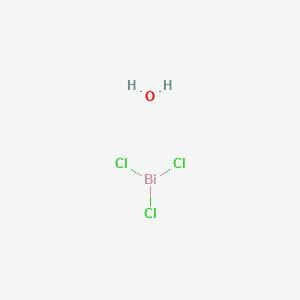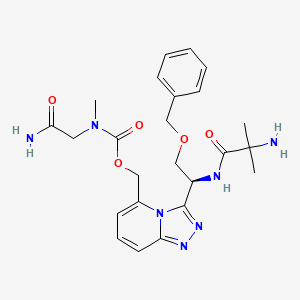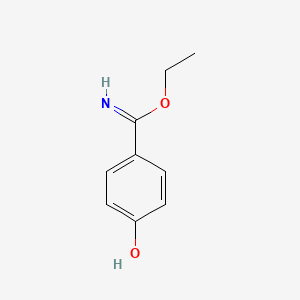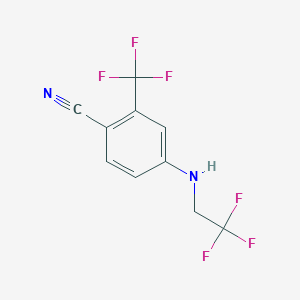
LtaS-IN-1
Übersicht
Beschreibung
LtaS-IN-1, auch bekannt als Verbindung 1771, ist ein potenter niedermolekularer Inhibitor der Lipoteichonsäure-Synthese. Lipoteichonsäure-Synthase ist ein Schlüsselenzym für die Zellwandbiosynthese von grampositiven Bakterien. Grampositive Bakterien, denen Lipoteichonsäure fehlt, zeigen beeinträchtigte Zellteilung und Wachstumsdefekte, was die Lipoteichonsäure-Synthase zu einem attraktiven antimikrobiellen Ziel macht .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte. Verbindung 1771, der Vorläufer von this compound, wird durch eine Reihe chemischer Reaktionen synthetisiert. Der synthetische Weg umfasst die Bildung einer 2-Oxo-2-(5-Phenyl-1,3,4-oxadiazol-2-ylamino)ethyl-2-Naphtho[2,1-b]furan-1-ylacetat-Struktur Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.
Wissenschaftliche Forschungsanwendungen
LtaS-IN-1 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung der Lipoteichonsäure-Synthese in grampositiven Bakterien zu untersuchen.
Biologie: this compound wird verwendet, um die Rolle von Lipoteichonsäure in der bakteriellen Zellwandbiosynthese und deren Auswirkungen auf das bakterielle Wachstum und die Teilung zu untersuchen.
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen als antimikrobielles Mittel gegen multiresistente grampositive Bakterien, einschließlich Methicillin-resistenter Staphylococcus aureus.
Industrie: This compound kann bei der Entwicklung neuer antimikrobieller Mittel und bei der Untersuchung bakterieller Resistenzmechanismen eingesetzt werden
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität der Lipoteichonsäure-Synthase hemmt. Dieses Enzym ist für die Polymerisation von Polyglycerolphosphat aus Phosphatidylglycerol verantwortlich, eine Reaktion, die für das Wachstum von grampositiven Bakterien unerlässlich ist. Durch Blockierung der Bindung von Phosphatidylglycerol an die Lipoteichonsäure-Synthase hemmt this compound die Lipoteichonsäure-Synthese, was zu beeinträchtigter Zellteilung und Wachstumsdefekten bei grampositiven Bakterien führt .
Wirkmechanismus
Target of Action
LtaS-IN-1, also known as compound 1771, primarily targets Lipoteichoic Acid Synthase (LtaS), a key enzyme for the cell wall biosynthesis of Gram-positive bacteria . LtaS is crucial for bacterial growth and cell division, making it an attractive antimicrobial target .
Mode of Action
this compound acts as a potent small-molecule inhibitor of Lipoteichoic Acid (LTA) synthesis . It interacts with the extracellular catalytic domain of LtaS (eLtaS), altering the cell wall morphology . This interaction inhibits the synthesis of LTA, leading to impaired cell division and growth defects in bacteria .
Biochemical Pathways
The inhibition of LTA synthesis by this compound disrupts the normal cell wall biosynthesis pathway in Gram-positive bacteria . This disruption affects downstream processes, including cell division and growth . As a result, bacteria that lack LTA due to the action of this compound exhibit impaired cell division and growth defects .
Pharmacokinetics
It’s known that this compound is a potent inhibitor against various strains of enterococcus spp, with varying Minimum Inhibitory Concentration (MIC) values ranging from 05 μg/mL to 64 μg/mL .
Result of Action
The action of this compound leads to significant molecular and cellular effects. It reduces LTA production in bacteria dose-dependently, induces aberrant morphology as seen for LTA-deficient bacteria, and significantly reduces bacteria titers . These effects highlight the potential of this compound as an effective antimicrobial agent.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
LtaS-IN-1 plays a crucial role in the synthesis of Lipoteichoic acid (LTA), a vital component of the cell wall biosynthesis in Gram-positive bacteria . It interacts with the enzyme LTA synthase (LtaS), which is responsible for the polymerization of polyglycerol-phosphate from phosphatidylglycerol . By inhibiting LtaS, this compound effectively disrupts the synthesis of LTA .
Cellular Effects
The inhibition of LTA synthesis by this compound has significant effects on various types of cells. It can alter the cell wall morphology of E. faecium, leading to changes in cell function . Additionally, it has been shown to reduce LTA production in S. aureus in a dose-dependent manner, inducing aberrant morphology as seen for LTA-deficient bacteria .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the extracellular catalytic domain of LtaS (eLtaS) . This binding interaction inhibits the enzyme’s activity, thereby disrupting the synthesis of LTA . The active site threonine of LtaS functions as a nucleophile for phosphatidylglycerol hydrolysis and formation of a covalent threonine–glycerolphosphate intermediate .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. It has been reported that the compound significantly reduced bacteria titers in the lung of mice infected with S. aureus .
Metabolic Pathways
This compound is involved in the metabolic pathway of LTA synthesis, interacting with the enzyme LtaS . By inhibiting LtaS, it disrupts the normal metabolic flux of LTA synthesis .
Subcellular Localization
It is known to bind to the extracellular catalytic domain of LtaS, which is a membrane protein
Vorbereitungsmethoden
The synthesis of LtaS-IN-1 involves several steps. The compound 1771, which is the precursor to this compound, is synthesized through a series of chemical reactions. The synthetic route includes the formation of a 2-oxo-2-(5-phenyl-1,3,4-oxadiazol-2-ylamino) ethyl 2-naphtho[2,1-b]furan-1-ylacetate structure The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Analyse Chemischer Reaktionen
LtaS-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: this compound kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. .
Vergleich Mit ähnlichen Verbindungen
LtaS-IN-1 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig, da es eine hohe Potenz und Spezifität für die Lipoteichonsäure-Synthase aufweist. Ähnliche Verbindungen umfassen:
Verbindung 1771: Der Vorläufer von this compound, der ebenfalls die Lipoteichonsäure-Synthese hemmt, jedoch mit geringerer Potenz.
Kongorot-Farbstoff: Ein weiterer Inhibitor der Lipoteichonsäure-Synthese, der jedoch weniger spezifisch ist und eine breitere Aktivität gegen andere Zielstrukturen aufweist
This compound zeichnet sich durch seine verbesserte Affinität für die Bindung an die extrazelluläre katalytische Domäne der Lipoteichonsäure-Synthase und seine Fähigkeit aus, die Lipoteichonsäureproduktion dosisabhängig zu reduzieren .
Eigenschaften
IUPAC Name |
[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-benzo[e][1]benzofuran-1-ylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5/c28-20(25-24-27-26-23(32-24)16-7-2-1-3-8-16)14-31-21(29)12-17-13-30-19-11-10-15-6-4-5-9-18(15)22(17)19/h1-11,13H,12,14H2,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJXREYSQNBQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC(=O)CC3=COC4=C3C5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877950-01-1 | |
| Record name | [(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]methyl 2-{naphtho[2,1-b]furan-1-yl}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is lymphotoxin alpha (LTA)?
A1: Lymphotoxin alpha (LTA) is a cytokine, which is a type of signaling protein that plays a role in the immune system. It is primarily produced by activated lymphocytes and contributes to inflammation and immune responses. [, , , , ]
Q2: How is LTA linked to Crohn's Disease?
A2: Studies suggest that individuals with specific genetic variations in the LTA gene, particularly the LTA 1-1-1-1 haplotype, might have a poorer response to certain treatments for Crohn's disease, such as infliximab. [, , ]
Q3: What is the role of the LTA -857C/T polymorphism in Crohn's Disease treatment?
A3: Research indicates that the -857T allele of the LTA gene might be associated with higher levels of TNFα production. This difference in TNFα expression could potentially explain the variation in response to TNF inhibitors among Crohn's disease patients. [, ]
Q4: Does LTA play a role in cardiovascular disease?
A4: Some studies have investigated a potential link between LTA gene variations and cardiovascular diseases like myocardial infarction. While the link is not fully established, certain genotypes, like LTA 252GG, might be associated with the severity of coronary atherosclerosis. [, ]
Q5: What are zeolites and what is zeolite LTA?
A5: Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. Zeolite LTA is a specific type of zeolite with a unique structure consisting of alpha cages and smaller sodalite cages. [, , , , ]
Q6: How is zeolite LTA used in material science?
A6: Zeolite LTA's porous structure makes it useful in applications like gas separation. For example, incorporating LTA into a polymer matrix can create membranes effective for separating CO2 from N2 at high temperatures. []
Q7: Can zeolite LTA be used for dye removal?
A7: Research shows that hybrid aerogels combining chitosan and LTA zeolite particles can effectively remove both anionic and cationic dyes from solutions. This makes them promising materials for wastewater treatment and dye removal applications. []
Q8: How does the structure of zeolite LTA influence its properties?
A8: The defined pore size and channels within zeolite LTA contribute to its selective adsorption and catalytic properties. The specific arrangement of atoms within the framework influences how molecules interact with the material. [, , ]
Q9: Are there computational methods to study zeolite LTA?
A9: Yes, computational chemistry techniques like Monte Carlo simulations can be used to model and understand the adsorption behavior of small molecules within zeolite LTA. These simulations help predict and explain experimental observations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)

![benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B3182472.png)


![N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-4-amine](/img/structure/B3182502.png)
![N-[(2S)-1-({(2S)-4-hydroxy-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B3182513.png)




